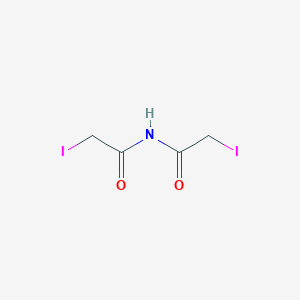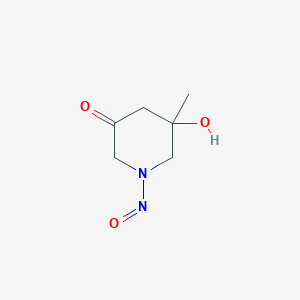![molecular formula C11H14O B049838 [2-(3-Buten-1-yl)phenyl]methanol CAS No. 121089-46-1](/img/structure/B49838.png)
[2-(3-Buten-1-yl)phenyl]methanol
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “[2-(3-Buten-1-yl)phenyl]methanol” can be deduced from its name. It likely has a butenyl group attached to the second carbon of a phenyl group, and a methanol group attached to the phenyl group .
Chemical Reactions Analysis
The chemical reactions involving “[2-(3-Buten-1-yl)phenyl]methanol” would depend on the reaction conditions and the other reactants involved. For instance, under certain conditions, it might undergo reactions typical of alkenes (such as addition reactions), phenols (such as electrophilic aromatic substitution), or alcohols (such as dehydration or oxidation) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(3-Buten-1-yl)phenyl]methanol” would be influenced by its molecular structure. For instance, its solubility might be affected by the polar methanol group, while its reactivity might be influenced by the alkene in the butenyl group and the aromatic phenyl group .
Aplicaciones Científicas De Investigación
Catalyzed Synthesis Reactions
In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction utilizes furan-2-yl(phenyl)methanol derivatives for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This methodology is notable for its good yields, high selectivity, and fast reaction times, established through nOe studies and X-ray crystallography (B. Reddy et al., 2012).
Gold(I)-Catalyzed Synthesis
Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including reactions of 1-phenyl-1,2-butadiene with 2-phenyl-1-ethanol, leads to the formation of (E)-(3-phenethoxy-1-butenyl)benzene. This process shows efficiency for various allenes and alcohols, yielding significant regio- and stereoselectivity (Zhibin Zhang & R. Widenhoefer, 2008).
Lipase-Catalyzed Resolution
The resolution of 3-Phenyl-2H-azirine-2-methanol at very low temperatures demonstrates the synthetic utility of primary alcohols. This process uses lipase immobilized on porous ceramic and optimized acylating agents, showcasing an efficient method for chirally selective synthesis (T. Sakai et al., 2003).
Safety And Hazards
The safety and hazards associated with “[2-(3-Buten-1-yl)phenyl]methanol” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and how it is used. For instance, like many organic compounds, it might pose fire and explosion hazards under certain conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
(2-but-3-enylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELAMGVAPXARP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476752 | |
| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Buten-1-yl)phenyl]methanol | |
CAS RN |
121089-46-1 | |
| Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

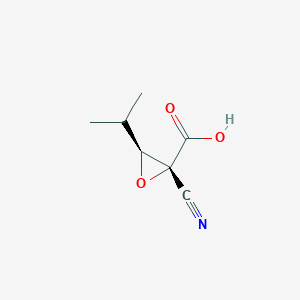
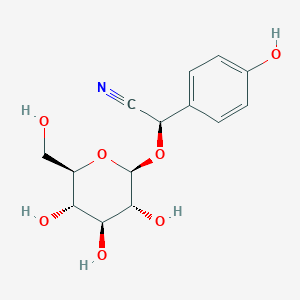
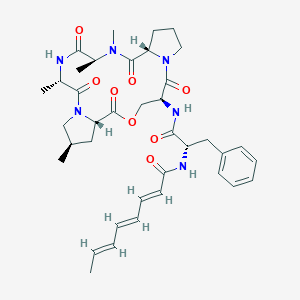
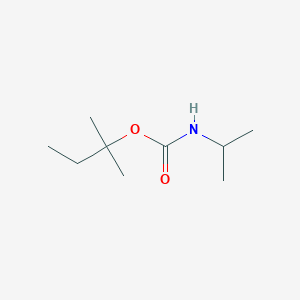
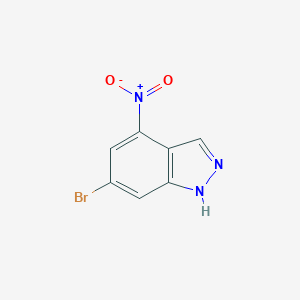
![1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B49767.png)
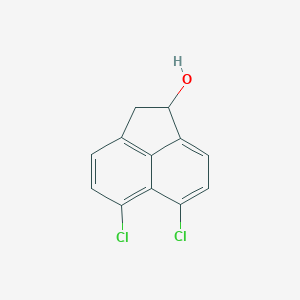
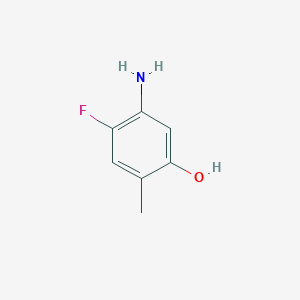
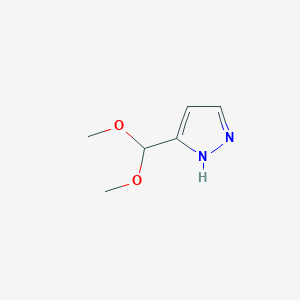
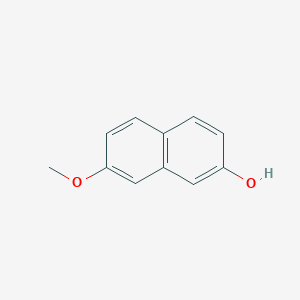
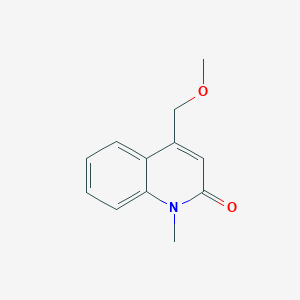
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
